molecular formula C7H8BFO3 B1443116 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid CAS No. 1146614-40-5

3-Fluoro-5-(hydroxymethyl)phenylboronic Acid

Cat. No.: B1443116
CAS No.: 1146614-40-5
M. Wt: 169.95 g/mol
InChI Key: BLNFWNSYUVQREC-UHFFFAOYSA-N
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Description

3-Fluoro-5-(hydroxymethyl)phenylboronic acid: is an organic compound with the molecular formula C7H8BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group.

Mechanism of Action

Target of Action

3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is primarily used as a reactant in the synthesis of biologically active molecules . It is involved in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the interaction of the this compound with a metal catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a new bond with the boronic acid. In transmetalation, the organic group attached to the boron atom in the boronic acid is transferred to the metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The end product of this reaction depends on the other reactants involved in the coupling.

Pharmacokinetics

The rate of hydrolysis of similar boronic acids is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the reaction environment . The rate of the hydrolysis reaction, a key step in the Suzuki-Miyaura coupling, is considerably accelerated at physiological pH . Additionally, the presence of certain substances, such as ethers, can catalyze reactions involving boronic acids .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(hydroxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with lectins and other carbohydrate-binding proteins, making it useful in studying carbohydrate-protein interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by inhibiting transcription factors or modifying histone acetylation patterns, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit proteases by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in gene transcription and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or persistent changes in gene expression. These long-term effects are essential for evaluating the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or signaling pathways . At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects, where a specific dose range elicits a significant biological response, are also observed, emphasizing the need for precise dosing in experimental and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols and other functional groups .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in sensors and electronic devices .

Comparison with Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3-Fluoro-5-methylphenylboronic acid
  • 3-Fluoro-4-hydroxymethylphenylboronic acid

Comparison: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in certain types of reactions and potential for forming specific interactions in biological systems .

Properties

IUPAC Name

[3-fluoro-5-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNFWNSYUVQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146614-40-5
Record name 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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